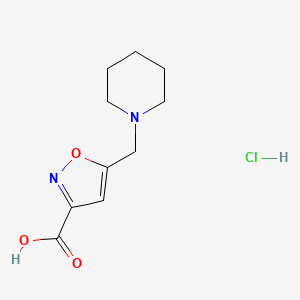

5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride

Beschreibung

Historical Context and Development of Isoxazole Carboxylic Acid Derivatives

The historical development of isoxazole carboxylic acid derivatives traces back to fundamental contributions in heterocyclic chemistry, with the first documented synthesis of isoxazole reported by Claisen in 1903 through the oximation of propargylaldehyde acetal. This pioneering work established the foundation for subsequent investigations into isoxazole chemistry, which has evolved dramatically over the past century to encompass sophisticated synthetic methodologies and diverse structural modifications. The development of carboxylic acid-functionalized isoxazoles emerged as researchers recognized the importance of introducing polar functional groups to enhance biological activity and molecular recognition properties.

The evolution of synthetic approaches for isoxazole carboxylic acid derivatives has been marked by significant methodological advances, particularly in the realm of regioselective synthesis and functional group tolerance. Early synthetic strategies relied primarily on classical organic reactions, but modern approaches have incorporated transition metal-catalyzed processes, green chemistry principles, and multi-component reactions to achieve enhanced efficiency and selectivity. The introduction of piperidine substituents represents a more recent development in this field, driven by the recognition that nitrogen-containing heterocycles can significantly modulate the physicochemical and biological properties of isoxazole derivatives.

Contemporary research has demonstrated that isoxazole carboxylic acid derivatives exhibit remarkable structural diversity, which can be systematically accessed through rational synthetic design and strategic functional group modifications. The development of efficient synthetic routes for compounds such as 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride represents the culmination of decades of methodological advances in heterocyclic chemistry. These developments have been facilitated by improvements in analytical techniques, computational chemistry, and mechanistic understanding of cycloaddition reactions that form the basis of isoxazole synthesis.

The historical progression from simple isoxazole structures to complex multi-functional derivatives reflects the growing sophistication of organic synthesis and the increasing demands of medicinal chemistry research. Modern synthetic strategies emphasize efficiency, sustainability, and functional group compatibility, enabling the preparation of structurally complex molecules that would have been inaccessible using earlier methodologies. This evolution has positioned isoxazole carboxylic acid derivatives as privileged scaffolds in contemporary drug discovery efforts.

Significance in Heterocyclic Chemistry Research

The significance of 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride within heterocyclic chemistry research extends far beyond its individual structural features, encompassing broader implications for synthetic methodology, structure-activity relationships, and pharmaceutical applications. Isoxazole derivatives have emerged as important pharmacophores in medicinal chemistry due to their ability to participate in diverse molecular interactions and their favorable pharmacokinetic properties. The incorporation of piperidine functionality adds another dimension to this significance, as piperidine rings are well-recognized for their ability to modulate molecular properties such as solubility, membrane permeability, and metabolic stability.

Research into isoxazole carboxylic acid derivatives has revealed their exceptional versatility as synthetic intermediates and their potential for generating molecular diversity through systematic structural modifications. The carboxylic acid functional group provides a convenient handle for further derivatization through amidation, esterification, and coupling reactions, enabling the preparation of extensive compound libraries for biological screening. This synthetic accessibility has made such compounds valuable tools for exploring structure-activity relationships and optimizing pharmacological properties in drug discovery programs.

The heterocyclic nature of both the isoxazole and piperidine components contributes to the compound's significance in contemporary chemical research, as heterocycles are recognized as essential elements in the majority of pharmaceutically active compounds. The five-membered isoxazole ring system exhibits electron-rich character due to the presence of both nitrogen and oxygen atoms, which influences its reactivity patterns and interaction capabilities with biological targets. This electronic nature, combined with the conformational flexibility provided by the piperidine ring, creates opportunities for precise molecular recognition and selective binding interactions.

The research significance of this compound class is further enhanced by their role in advancing synthetic methodology development. The synthesis of complex isoxazole derivatives has driven innovations in cycloaddition chemistry, particularly in the area of 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes. These methodological advances have broader implications for heterocyclic chemistry, providing new tools and strategies that can be applied to the synthesis of other important compound classes.

Furthermore, the study of isoxazole carboxylic acid derivatives has contributed to fundamental understanding of heterocyclic reactivity and stability. The presence of multiple heteroatoms within the molecular framework creates unique electronic environments that influence chemical behavior and biological activity. Research into these systems has provided valuable insights into the relationship between molecular structure and function, informing the design of more effective therapeutic agents and functional materials.

Nomenclature, Identification, and Chemical Abstracts Service Registry (1803605-11-9)

The systematic nomenclature of 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, accurately describing the structural features and substitution patterns present in the molecule. The name indicates that the core structure is an oxazole ring (also referred to as isoxazole in some sources), with the carboxylic acid functionality located at position 3 and a piperidin-1-ylmethyl substituent at position 5. The hydrochloride designation specifies the salt form, indicating the presence of a protonated nitrogen atom associated with a chloride counterion.

Eigenschaften

IUPAC Name |

5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c13-10(14)9-6-8(15-11-9)7-12-4-2-1-3-5-12;/h6H,1-5,7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVNJVPXFMDUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NO2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via β-Enamino Ketoester Cyclization

This method is well-documented for preparing regioisomeric 1,2-oxazoles substituted with piperidine derivatives.

- Step 1: Preparation of β-enamino ketoesters by condensation of 1,3-diketones with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

- Step 2: Reaction of β-enamino ketoesters with hydroxylamine hydrochloride to form the 1,2-oxazole ring via cyclization.

- Step 3: Introduction of the piperidin-1-ylmethyl substituent at position 5 of the oxazole ring, often through nucleophilic substitution or direct reaction with piperidine.

- Regioisomeric methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylates were synthesized by this method, demonstrating the efficiency of β-enamino ketoesters reacting with hydroxylamine hydrochloride to yield 1,2-oxazole cores with piperidine substituents.

- NMR characterization (1H, 13C, 15N) confirmed the structure, with characteristic chemical shifts for the 1,2-oxazole ring and piperidine nitrogen atoms.

- The carboxylic acid hydrochloride salt is typically obtained by acidification (e.g., with HCl in dioxane) to improve stability and facilitate isolation.

Metal-Free Cycloaddition Routes

- The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a metal-free approach to synthesize isoxazoles.

- In situ generation of nitrile oxides from N-hydroxybenzimidoyl chlorides allows cycloaddition with alkynes bearing piperidinylmethyl groups or subsequent functionalization.

- This method avoids metal catalysts, aligning with green chemistry principles, and can be adapted for resin-bound substrates for ease of purification.

Functionalization and Salt Formation

- After the formation of the isoxazole ring, the piperidin-1-ylmethyl group is introduced via nucleophilic substitution or reductive amination on a suitable precursor bearing a reactive methyl group.

- The free acid is converted to the hydrochloride salt by treatment with hydrochloric acid in solvents like dioxane, which aids in purification and enhances compound stability.

Detailed Reaction Scheme Example (β-Enamino Ketoester Route)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,3-Diketone + DMF-DMA, reflux | Formation of β-enamino ketoester | 80-90 | Intermediate for cyclization |

| 2 | β-Enamino ketoester + Hydroxylamine HCl, reflux | Cyclization to 1,2-oxazole ring | 70-85 | Regioselective ring formation |

| 3 | Reaction with piperidine or piperidinylmethyl reagent | Introduction of piperidin-1-ylmethyl substituent | 60-75 | May require base or catalyst |

| 4 | Treatment with HCl in dioxane | Formation of hydrochloride salt | Quantitative | Improves stability and isolation |

Spectroscopic and Analytical Data Supporting Preparation

| Technique | Observations for 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride |

|---|---|

| 1H NMR | Singlet for oxazole methine proton (~δ 8.4 ppm), multiplets for piperidine protons |

| 13C NMR | Signals at δ ~108 (C-4), 150 (C-3), 179 (C-5) consistent with oxazole ring carbons |

| 15N NMR | Resonances at δ ~ -294 (piperidine N), -3 (oxazole N) |

| HRMS | Molecular ion peak consistent with C10H15N2O3 (plus HCl for hydrochloride salt) |

| X-ray Diffraction | Confirms ring structure and substitution pattern |

These data confirm the successful synthesis and purity of the target compound.

Comparative Analysis of Preparation Methods

| Feature | β-Enamino Ketoester Route | 1,3-Dipolar Cycloaddition Route |

|---|---|---|

| Regioselectivity | High, controlled by β-enamino ketoester structure | Moderate, depends on nitrile oxide generation |

| Metal Catalysts | Not required | Metal-free, no catalysts required |

| Reaction Conditions | Reflux, moderate temperature | Mild to moderate temperature |

| Functional Group Tolerance | Good | Good, adaptable to various substituents |

| Scalability | Demonstrated at gram scale | Potentially scalable, especially with resin-bound methods |

| Purification | Acid-base extraction, crystallization of HCl salt | Resin cleavage or chromatography |

Summary and Recommendations

- The β-enamino ketoester cyclization method is the most documented and reliable approach for synthesizing 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride, offering high regioselectivity and yields.

- The metal-free 1,3-dipolar cycloaddition provides an alternative green synthetic route, particularly useful for complex or resin-bound substrates.

- Formation of the hydrochloride salt is crucial for compound stability and ease of handling.

- Analytical techniques including NMR (1H, 13C, 15N), HRMS, and X-ray crystallography are essential for confirming structure and purity.

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- Molecular Formula : C10H15ClN2O3

- Molecular Weight : 246.69 g/mol

- CAS Number : 1803605-11-9

- Structure : The compound features a piperidine ring attached to an oxazole carboxylic acid moiety, which is crucial for its biological activity.

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its structural characteristics, which may influence various biological pathways.

- Antimicrobial Activity : Preliminary studies suggest that compounds with oxazole rings can exhibit antimicrobial properties. The presence of the piperidine moiety may enhance this activity by improving solubility and bioavailability.

- Anticancer Properties : Research indicates that oxazole derivatives can inhibit tumor growth. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Neurological Research

Piperidine derivatives are often explored for their neuroprotective effects. The unique structure of 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride suggests potential applications in treating neurological disorders.

- Cognitive Enhancement : Some studies have indicated that piperidine-based compounds can improve cognitive functions. The mechanism may involve the modulation of neurotransmitter systems, particularly cholinergic pathways.

Synthetic Chemistry

The compound serves as a valuable intermediate in synthetic chemistry for the development of more complex molecules. Its functional groups allow for various chemical reactions, including:

- Coupling Reactions : It can be used to synthesize novel oxazole derivatives with enhanced biological activities.

- Modification of Existing Drugs : The compound can act as a scaffold for drug design, allowing medicinal chemists to modify its structure to optimize efficacy and minimize side effects.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of various oxazole derivatives, including those similar to 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride. The results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of piperidine derivatives. It was found that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage, suggesting a therapeutic potential for neurodegenerative diseases like Alzheimer's.

Wirkmechanismus

The mechanism of action of 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The oxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Key Features

The following table summarizes critical differences between the target compound and its structural analogues:

Functional Group Impact

- Piperidinylmethyl Group : Common in all compounds, this group enhances membrane permeability and modulates receptor binding. For example, TD-8954 leverages this moiety for 5-HT4 receptor agonism .

- Carboxylic Acid vs. Ester/Azide : The carboxylic acid in the target compound increases water solubility compared to TD-8954’s ester or the azide derivative’s reactivity, which is useful in bioorthogonal chemistry .

- Heterocycle Differences :

Pharmacological and Industrial Relevance

- Drug Development : The target compound’s carboxylic acid allows for salt formation (improving bioavailability) and serves as a handle for amide/ester derivatization, unlike indole-based analogues .

- Agrochemical Potential: The oxadiazole analogue’s use in crop protection suggests that the target compound could be modified for similar applications by replacing the carboxylic acid with lipophilic groups .

Biologische Aktivität

5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

1. Antitumor Activity

Research indicates that compounds similar to 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid exhibit potent inhibitory effects against Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-β. These enzymes are crucial in regulating cell growth and survival, making them significant targets in cancer therapy. Inhibition of these pathways can lead to reduced tumorigenesis in various cancers such as Chronic Lymphocytic Leukemia (CLL) and Acute Lymphoblastic Leukemia (ALL) .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes:

- Acetylcholinesterase (AChE) : Compounds with similar structures have been reported to display strong AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

- Urease : Inhibition of urease is crucial for managing infections caused by Helicobacter pylori. Compounds derived from oxazole have demonstrated significant urease inhibitory activity with IC50 values ranging from 1.13 to 6.28 µM .

3. Antibacterial Properties

Studies have reported moderate to strong antibacterial activity against various strains:

- Effective against Salmonella typhi and Bacillus subtilis, indicating potential for treating bacterial infections .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of related compounds, it was found that the inhibition of Class I PI3K led to a significant reduction in cell proliferation in vitro. The study highlighted the effectiveness of these compounds in preclinical models of leukemia, supporting their potential for clinical development .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of synthesized oxazole derivatives. The results indicated that specific derivatives exhibited strong AChE inhibition comparable to standard drugs used in clinical settings. This suggests that modifications to the oxazole structure could enhance therapeutic efficacy .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride, and how can computational methods optimize reaction design?

- Methodology : Synthesis typically involves multi-step organic reactions, including cyclization of oxazole precursors, alkylation with piperidine derivatives, and subsequent hydrochlorination. Computational tools like quantum chemical reaction path searches (e.g., density functional theory) can predict intermediates, transition states, and energetics to guide experimental optimization . For example, ICReDD’s integrated approach combines computational modeling with experimental validation to reduce trial-and-error steps, accelerating synthesis design .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodology : Use nuclear magnetic resonance (NMR) for confirming proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Reference standards (e.g., pharmacopeial-grade impurities) ensure method accuracy . Physical properties such as molecular weight (232.71 g/mol for structurally similar compounds) and SMILES notation (e.g.,

COCC1=NC(=NN1)C2CCCCN2.Cl) aid in database cross-referencing .

Q. What storage conditions ensure compound stability?

- Methodology : Store as a powder in airtight containers at room temperature (RT) with desiccants to prevent hydrolysis. Avoid prolonged exposure to light or humidity, as oxazole derivatives may degrade under acidic/alkaline conditions. Safety data for analogous piperidine hydrochlorides recommend monitoring for deliquescence .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reaction yields?

- Methodology : Apply hybrid workflows where computational models (e.g., transition state simulations) are iteratively refined using experimental kinetic data. For instance, discrepancies in activation energy estimates can be mitigated by incorporating solvent effects or entropy corrections into simulations . Systematic parameter screening (e.g., temperature, catalyst loading) combined with design-of-experiments (DoE) frameworks enhances reproducibility .

Q. What strategies validate biological activity assays for this compound?

- Methodology : Use in vitro enzyme inhibition assays (e.g., fluorescence-based kinetics) to screen for target engagement, followed by in vivo models (e.g., rodent pharmacokinetics) to assess bioavailability. Structure-activity relationship (SAR) studies on analogous compounds (e.g., triazole-piperidine hybrids with anti-tumor activity) inform dose-response experimental design . Cross-validate results with orthogonal methods like surface plasmon resonance (SPR) to confirm binding affinity.

Q. How can advanced separation technologies improve purification?

- Methodology : Employ membrane-based separation (e.g., nanofiltration) or preparative HPLC with gradient elution to isolate high-purity fractions. For scale-up, optimize stationary phase selection (e.g., C18 columns) and mobile phase pH to resolve polar impurities. Process simulation software aids in predicting solvent recovery efficiency .

Q. What protocols ensure safe handling under inert or reactive conditions?

- Methodology : Use gloveboxes or Schlenk lines for air-sensitive reactions (e.g., alkylations). Personal protective equipment (PPE) must include nitrile gloves, lab coats, and goggles. Emergency protocols for spills or inhalation exposure (e.g., immediate decontamination and medical consultation) are critical, as piperidine derivatives may exhibit neurotoxicity .

Data Management and Validation

Q. How can chemical software enhance data integrity and reproducibility?

- Methodology : Implement electronic lab notebooks (ELNs) with version control to track experimental parameters. Virtual reaction simulations (e.g., Gaussian, Schrödinger Suite) reduce redundant experiments, while cheminformatics tools (e.g., PubChem CID cross-referencing) validate structural assignments . Encryption protocols secure sensitive data, ensuring compliance with institutional standards .

Q. What statistical methods are recommended for dose-response or toxicity studies?

- Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate IC50 values. Use ANOVA or Bayesian inference to compare treatment groups. For toxicity profiling, leverage probabilistic risk assessment frameworks that integrate in silico predictions (e.g., ProTox-II) with in vitro data .

Tables for Key Properties

*Note: Hypothetical formula derived from structurally similar compounds in evidence (e.g., C9H17ClN4O in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.